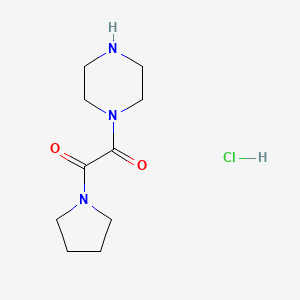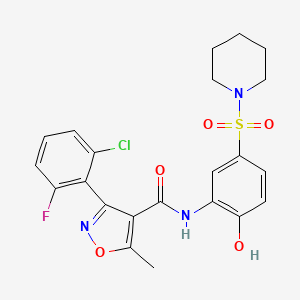
3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methylisoxazole-4-carboxamide" is a chemically synthesized molecule that likely exhibits biological activity due to its structural features. The presence of isoxazole and carboxamide groups suggests potential for interaction with biological targets, while the chloro-fluorophenyl and piperidinylsulfonyl phenyl groups may contribute to its specificity and potency.
Synthesis Analysis
The synthesis of isoxazole derivatives can involve cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole . The process may include the formation of an intermediate that undergoes spontaneous elimination, followed by hydrolysis to yield the desired product. Similarly, the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides involves starting from a chloromethyl isoxazole derivative, with subsequent oxidation and derivatization steps . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen. This ring system can influence the electronic properties of the molecule and its ability to form hydrogen bonds, which are important for biological interactions. The fluorine atom on the phenyl ring can affect the molecule's lipophilicity and metabolic stability, while the piperidinylsulfonyl group could enhance binding to biological targets .
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions. For instance, the reductive ring opening of isoxazolidines can lead to novel carboxamide compounds through NO bond cleavage and intramolecular rearrangements . The presence of reactive functional groups such as carboxamide and sulfonyl in the compound allows for further chemical modifications, which can be exploited to fine-tune its biological activity and physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their functional groups and overall molecular architecture. The presence of halogens like chlorine and fluorine can increase the compound's molecular weight and influence its polarity. The carboxamide group is typically associated with increased solubility in water and the ability to engage in hydrogen bonding, which can affect the compound's absorption and distribution in biological systems. The piperidinylsulfonyl group may contribute to the molecule's three-dimensional structure and its interactions with enzymes or receptors .
Wissenschaftliche Forschungsanwendungen
Radiotracer Synthesis
The chemical compound has been utilized in the synthesis of radiotracers like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These radiotracers have potential applications in studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Antimicrobial and Antiviral Activities
A series of urea and thiourea derivatives of piperazine, which included compounds related to the given chemical structure, demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. These findings highlight their biological significance in the development of new antimicrobial and antiviral agents (Reddy et al., 2013).
Cancer Treatment Potential
Compounds with structural similarities have been investigated for their potential use in treating cancer. For example, derivatives of the chemical structure under discussion have shown inhibitory effects on Aurora A kinase, a protein implicated in cancer progression (ヘンリー,ジェームズ, 2006).
Pharmacokinetics in Cancer Treatment
The pharmacokinetics of novel compounds structurally related to the queried chemical, particularly in the context of their potential as anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment, have been studied. These studies help in understanding how such compounds behave in the body, which is crucial for developing effective cancer therapies (Teffera et al., 2013).
Antitumor Activity
The derivatives of this chemical have shown significant cytotoxic activity against various tumor cell lines, indicating their potential use as antitumor agents. Their efficacy was observed in both in vitro and in vivo settings, suggesting their potential in developing new cancer treatments (Naito et al., 2005).
Molecular Interaction with CB1 Cannabinoid Receptor
Studies have explored the molecular interaction of compounds structurally similar to the queried chemical with the CB1 cannabinoid receptor. These findings contribute to the understanding of how these compounds can influence receptor activity, which is crucial for developing therapies targeting the endocannabinoid system (Shim et al., 2002).
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O5S/c1-13-19(21(26-32-13)20-15(23)6-5-7-16(20)24)22(29)25-17-12-14(8-9-18(17)28)33(30,31)27-10-3-2-4-11-27/h5-9,12,28H,2-4,10-11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCAOIUYHCHKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

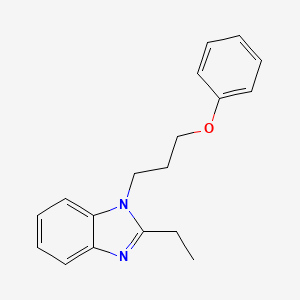
![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)
![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)
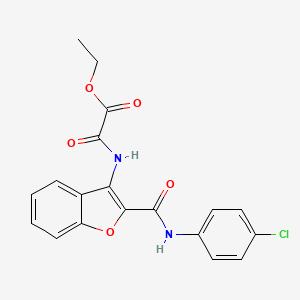
![Tert-butyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate](/img/structure/B2499984.png)
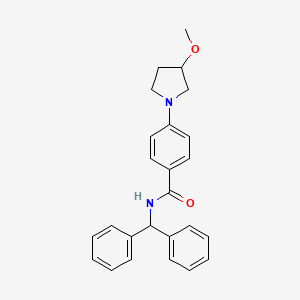

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)
